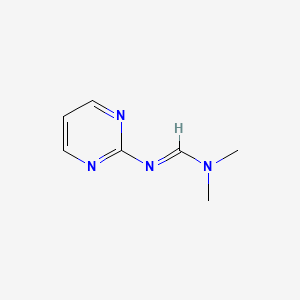
N,N-dimethyl-N'-pyrimidin-2-ylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-N’-pyrimidin-2-ylmethanimidamide is a chemical compound with the molecular formula C7H10N4. It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-pyrimidin-2-ylmethanimidamide typically involves the reaction of pyrimidine derivatives with dimethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and efficiency of the process.
Industrial Production Methods
Industrial production of N,N-dimethyl-N’-pyrimidin-2-ylmethanimidamide involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The process is monitored to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-pyrimidin-2-ylmethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dimethyl-N’-pyrimidin-2-ylmethanimidamide oxide, while reduction may produce N,N-dimethyl-N’-pyrimidin-2-ylmethanimidamide hydride.
Scientific Research Applications
N,N-dimethyl-N’-pyrimidin-2-ylmethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-pyrimidin-2-ylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-2-pyridinamine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
N,N-dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine: Another related compound with different substituents.
Uniqueness
N,N-dimethyl-N’-pyrimidin-2-ylmethanimidamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its pyrimidine ring and dimethylamino group contribute to its unique behavior in chemical reactions and applications.
Properties
IUPAC Name |
N,N-dimethyl-N'-pyrimidin-2-ylmethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-11(2)6-10-7-8-4-3-5-9-7/h3-6H,1-2H3/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTLENJRVFDEDV-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
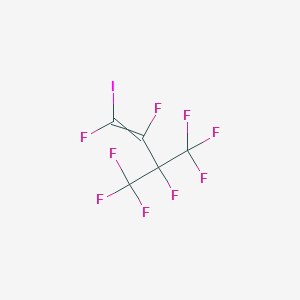

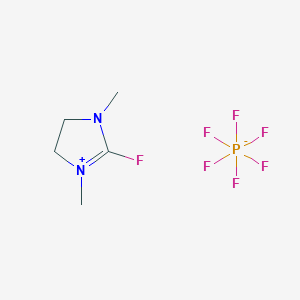
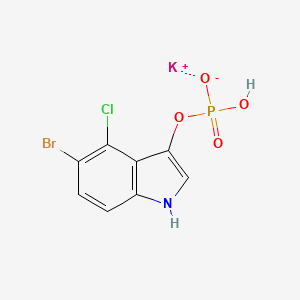
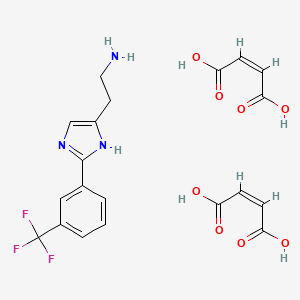
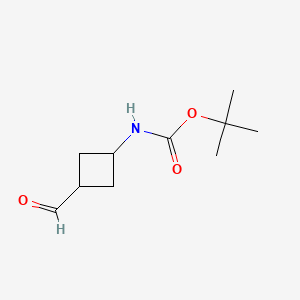
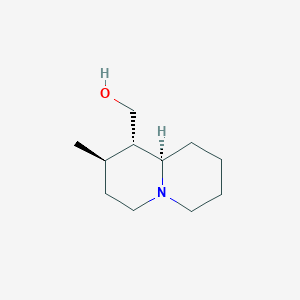
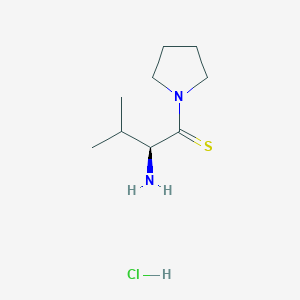
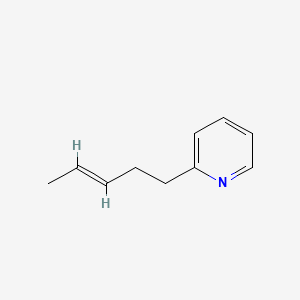
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1143072.png)
